A457 Antagonist

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A457 is a prokineticin receptor antagonist.

Applications De Recherche Scientifique

Angiotensin II Receptor-Independent Properties

Research has revealed significant findings about the Angiotensin II (Ang II) type 1 receptor (AT1) antagonists, like losartan (LOS), which have antiinflammatory and antiaggregatory properties. These properties are mediated through the LOS metabolite EXP3179, which inhibits COX-2 mRNA upregulation and COX-dependent generation of certain prostaglandins, leading to reduced inflammation and platelet aggregation. This demonstrates a unique mechanism of action beyond the traditional AT1 receptor antagonism (Krämer et al., 2002).

Cysteine Residues in Receptors

Another study focused on the adenosine A(2B) receptor, particularly the role of cysteine residues in its extracellular loop. This research is critical for drug development targeting this receptor, which is implicated in various diseases. The study found that specific cysteine residues are vital for ligand binding and receptor activation, highlighting the importance of these residues in receptor function and the potential for targeted drug design (Schiedel et al., 2011).

GABAb Receptors in the Hippocampus

Research on GABAb receptors in the hippocampus identified CGP 55845A as a potent antagonist. This antagonist effectively blocked various physiological consequences of GABAb receptor activation, such as postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. This study's insights contribute significantly to understanding GABAb receptor functions and the potential therapeutic application of their antagonists (Davies et al., 1993).

Integrin Antagonists in Platelet-mediated Clot Retraction

The effects of various integrin antagonists on clotting and platelet-mediated clot retraction were explored in another study. This research provides valuable information on the differential efficacy of GPIIb/IIIa antagonists in inhibiting platelet-mediated clot retraction. Such insights are crucial for developing more effective antithrombotic therapies (Hantgan & Mousa, 1998).

Metabolism of Adenosine A2A Receptor Antagonists

In the context of Parkinson's disease (PD), the metabolism of new adenosine A2A receptor antagonists was studied. This research is significant for PD therapy, where these antagonists represent a promising therapeutic tool. The study focused on understanding the metabolic pathways of these drug candidates, highlighting their potential as mechanism-based inhibitors of CYP450 enzymes (Marucci et al., 2008).

Propriétés

Numéro CAS |

1233923-95-9 |

|---|---|

Nom du produit |

A457 Antagonist |

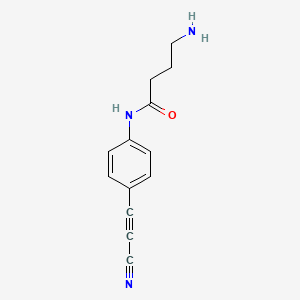

Formule moléculaire |

C26H33ClN2O3 |

Poids moléculaire |

457.01 |

Nom IUPAC |

1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide |

InChI |

InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |

Clé InChI |

IOXBZEKQVLIIQH-UHFFFAOYSA-N |

SMILES |

O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A457; A-457; A 457; A457 Antagonist; |

Origine du produit |

United States |

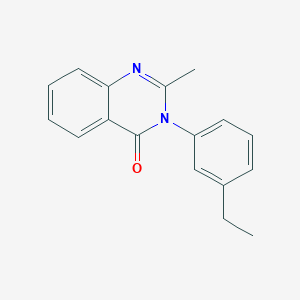

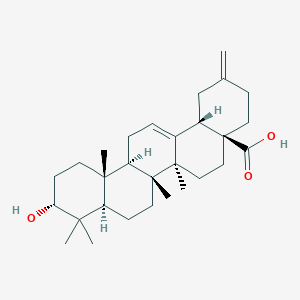

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)